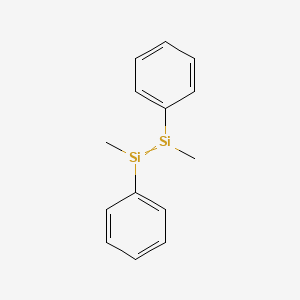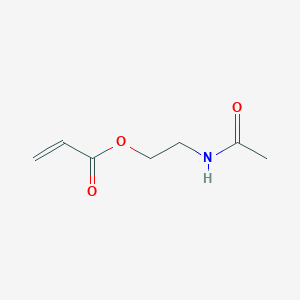
2-Acetamidoethyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Acetamidoethyl prop-2-enoate can be synthesized through the esterification of acrylic acid with 2-acetamidoethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetamidoethyl prop-2-enoate undergoes various chemical reactions, including:
Polymerization: The vinyl group in the compound makes it susceptible to polymerization reactions, forming poly(this compound).
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield acrylic acid and 2-acetamidoethanol.
Substitution: The acetamido group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.
Hydrolysis: Acidic hydrolysis typically involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Polymerization: Poly(this compound)
Hydrolysis: Acrylic acid and 2-acetamidoethanol
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
2-Acetamidoethyl prop-2-enoate has several applications in scientific research:
Polymer Chemistry:
Biomedical Research: The compound’s derivatives are explored for their potential use in drug delivery systems and tissue engineering.
Material Science: It is investigated for its role in the development of advanced materials with specific properties such as biocompatibility and biodegradability.
Mecanismo De Acción
The mechanism of action of 2-acetamidoethyl prop-2-enoate primarily involves its reactivity due to the presence of the vinyl group and the acetamido group. The vinyl group allows for polymerization, while the acetamido group can participate in hydrogen bonding and other interactions, influencing the compound’s properties and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
2-Acetamidoethyl methacrylate: Similar in structure but with a methacrylate group instead of an acrylate group.
2-Hydroxyethyl acrylate: Lacks the acetamido group but shares the acrylate functionality.
N-(2-Hydroxyethyl)acrylamide: Contains an acrylamide group instead of an acrylate group.
Uniqueness
2-Acetamidoethyl prop-2-enoate is unique due to the presence of both the acetamido and acrylate groups, which confer distinct reactivity and properties. This combination allows for versatile applications in polymer synthesis and biomedical research, making it a valuable compound in various scientific fields.
Propiedades
Número CAS |
92719-91-0 |
|---|---|
Fórmula molecular |
C7H11NO3 |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
2-acetamidoethyl prop-2-enoate |
InChI |
InChI=1S/C7H11NO3/c1-3-7(10)11-5-4-8-6(2)9/h3H,1,4-5H2,2H3,(H,8,9) |
Clave InChI |
DWDJKTWRXOGHOS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCOC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(6-{[5-(ethoxycarbonyl)-4-hydroxypyrimidin-2-yl]amino}hexyl)amino]-4-hydroxypyrimidine-5-carboxylate](/img/structure/B14369742.png)
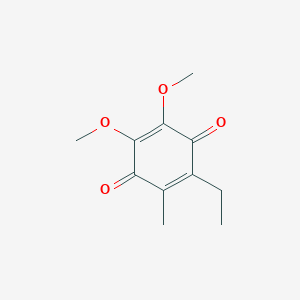
![9H-Thieno[3,2-b][1]benzopyran](/img/structure/B14369755.png)
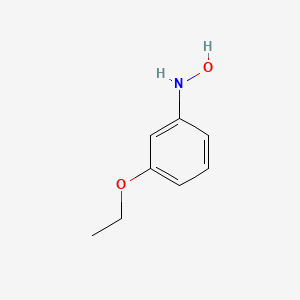
![[3-(Propoxymethoxy)prop-1-YN-1-YL]benzene](/img/structure/B14369771.png)
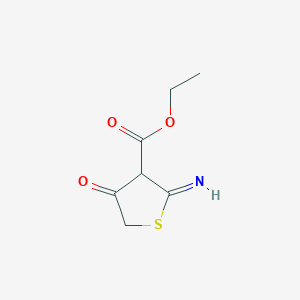
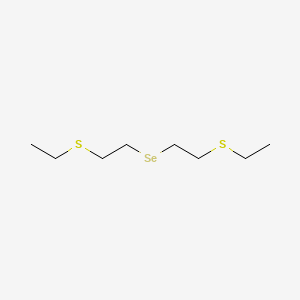
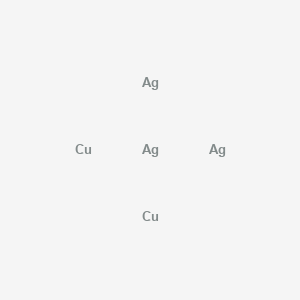
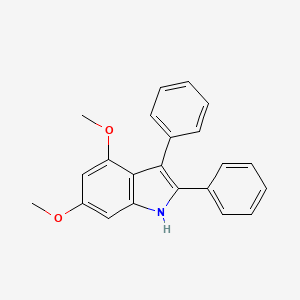
![Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl-](/img/structure/B14369799.png)
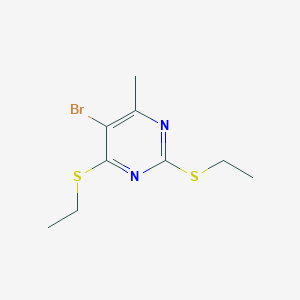
![2-Phenyl-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14369806.png)

